

An In-depth Technical Guide to Cyanine5 Tetrazine Bioorthogonal Chemistry

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Compound of Interest		
Compound Name:	Cyanine5 tetrazine	
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This technical guide provides a comprehensive overview of Cyanine5 (Cy5) tetrazine bioorthogonal chemistry, a powerful tool for specific and efficient biomolecule labeling in complex biological systems. This guide covers the core chemical principles, quantitative reaction data, detailed experimental protocols, and visual representations of key workflows to facilitate its application in research and drug development.

Core Principles of Cyanine5 Tetrazine Bioorthogonal Chemistry

Cyanine5 tetrazine bioorthogonal chemistry is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between an electron-deficient 1,2,4,5-tetrazine conjugated to a Cy5 fluorophore and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1]

The key features of this bioorthogonal reaction include:

Exceptional Reaction Kinetics: The IEDDA reaction between tetrazines and TCOs is one of
the fastest known bioorthogonal reactions, with second-order rate constants reaching up to
10⁶ M⁻¹s⁻¹.[2] This high speed enables efficient labeling even at low biomolecule
concentrations typically found in biological systems.

Foundational & Exploratory

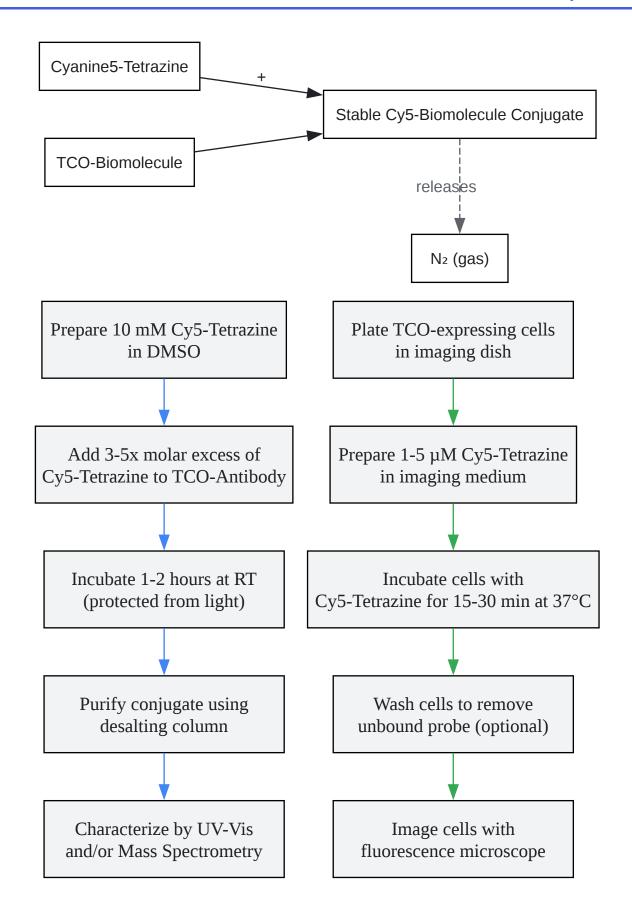




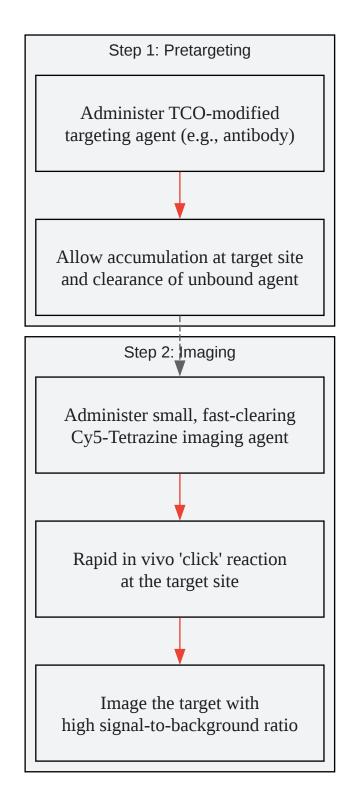
- High Specificity and Bioorthogonality: The tetrazine and TCO moieties are abiotic and do not react with naturally occurring functional groups in cells and organisms. This ensures that the labeling is highly specific to the intended target.[3]
- Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.[3]
- Fluorogenic Potential: A significant advantage of using tetrazine-dye conjugates is their "turn-on" fluorescence capability. The tetrazine moiety can quench the fluorescence of the conjugated Cy5 dye. Upon reaction with a TCO, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity. This property reduces background noise and allows for no-wash imaging in live cells.[4]

The reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine conjugate.[5]









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